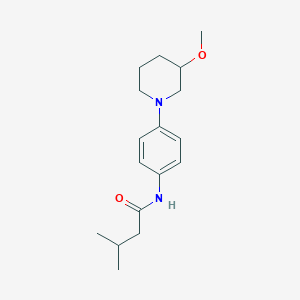

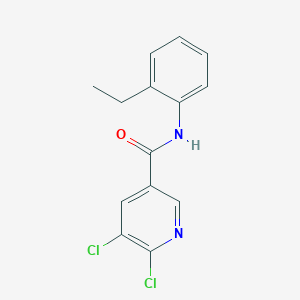

N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The newly synthesized compounds were purified and their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is not well developed .Physical And Chemical Properties Analysis

The chemical structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs .科学的研究の応用

PET Radiosynthesis and Imaging

- Radiosynthesis for PET Imaging : The derivative of CGS 27023A, (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, was identified as a potent matrix metalloproteinase inhibitor. It was used in PET imaging studies, showing promising results without unfavorable tissue accumulation in small-animal models (Wagner et al., 2009).

Chemical Synthesis and Modification

- Synthesis of Azetidinones for Carbapenems : The compound (2R,3R)-N-(3-Methoxy-2,3-dioxopropyl)-N-(4-methoxy-phenyl)-2,3-epoxybutanamide was utilized in chemical processes to yield 3-[(1R)-1-hydroxyethyl]azetidin-2-one derivatives. This research provides insights into novel synthetic pathways and compound modifications (Selezneva et al., 2018).

Pharmacological Properties

- Inverse Agonist Properties : N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) exhibited potent inverse agonist activity at 5-HT2A receptors, indicating potential use in treating psychiatric disorders. This compound showed effectiveness in various in vivo behavioral studies, highlighting its therapeutic potential (Vanover et al., 2006).

Analgesic and Anti-inflammatory Effects

- Potential Analgesics : Derivatives like 4β-Methoxy-4α-phenyl-3α, 5α-propanopiperidine showed significant analgesic and antitussive activities, indicating potential applications in pain management and cough suppression (Oki et al., 1974).

Anticonvulsant and Neuroprotective Effects

- Anticonvulsant and Neuroprotective Agents : N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effects. Compounds like N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged as effective in this regard, representing potential leads for safer and more effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Psychopharmacology

- Serotonin Receptor Inverse Agonism : S32212, characterized as a serotonin 5-HT2C receptor inverse agonist and α2-adrenoceptor antagonist, demonstrated significant dose-dependent actions in various behavioral models. It showed promise in improving mood and cognitive performance, suggesting potential in treating mood and cognitive disorders (Dekeyne et al., 2012).

作用機序

Target of Action

The primary targets of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide are currently unknown. The compound is a derivative of piperidine, a six-membered heterocyclic amine that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been associated with a wide range of biological activities . .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in various ways, depending on the specific derivative and target

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

将来の方向性

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

特性

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)11-17(20)18-14-6-8-15(9-7-14)19-10-4-5-16(12-19)21-3/h6-9,13,16H,4-5,10-12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJARMPPJAPPWLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)

![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)

![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(4-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)

![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)